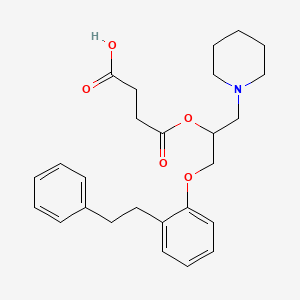
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a tert-butyl group attached to a phenoxy ring, which is further connected to a dimethoxyanthracene-9,10-dione core. The unique structure of this compound makes it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione typically involves multiple steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butylphenol with an appropriate halogenated anthraquinone derivative under basic conditions.
Methoxylation: The phenoxy intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2 and 4 positions of the anthracene ring.
Final Coupling: The final step involves coupling the methoxylated intermediate with the anthraquinone core under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The anthraquinone core can undergo redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A simpler phenolic compound with a tert-butyl group.
2,4-Dimethoxyanthraquinone: An anthraquinone derivative with methoxy groups but lacking the phenoxy substituent.
1-(4-tert-Butyl)phenoxy-2-methoxyanthracene-9,10-dione: A closely related compound with one less methoxy group.
Uniqueness
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione is unique due to its combination of phenoxy, tert-butyl, and methoxy groups attached to the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
80490-13-7 |
|---|---|
Molekularformel |
C26H24O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H24O5/c1-26(2,3)15-10-12-16(13-11-15)31-25-20(30-5)14-19(29-4)21-22(25)24(28)18-9-7-6-8-17(18)23(21)27/h6-14H,1-5H3 |
InChI-Schlüssel |
LJIJVORKSDFCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)


![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)





![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)
